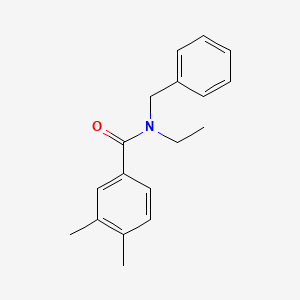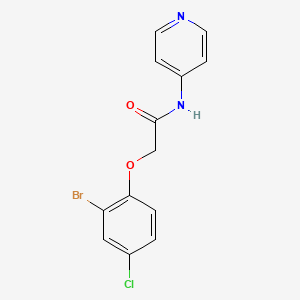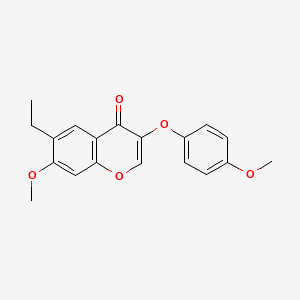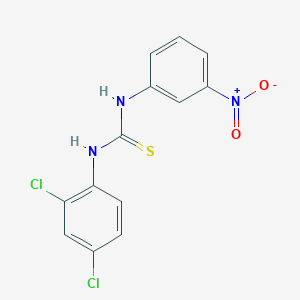![molecular formula C20H15ClF2N2O4S B5799563 N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)-2-(difluoromethoxy)benzamide](/img/structure/B5799563.png)
N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)-2-(difluoromethoxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)-2-(difluoromethoxy)benzamide, also known as DCFB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DCFB is a small molecule inhibitor that targets the protein kinase CK2, which is involved in a variety of cellular processes such as cell proliferation, differentiation, and apoptosis.
Mechanism of Action
DCF is a selective inhibitor of CK2, which is a serine/threonine protein kinase that is involved in various cellular processes. CK2 is overexpressed in many cancer cells and contributes to their proliferation and survival. N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)-2-(difluoromethoxy)benzamide inhibits CK2 activity by binding to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of downstream targets. This results in the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
DCF has been shown to have various biochemical and physiological effects. In cancer cells, N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)-2-(difluoromethoxy)benzamide inhibits cell proliferation and induces apoptosis. Inflammation is associated with CK2 activity, and N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)-2-(difluoromethoxy)benzamide has been shown to have anti-inflammatory effects in various animal models. Additionally, CK2 has been implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, and N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)-2-(difluoromethoxy)benzamide has been shown to have neuroprotective effects in animal models.
Advantages and Limitations for Lab Experiments
N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)-2-(difluoromethoxy)benzamide has several advantages and limitations for lab experiments. One advantage is its selectivity for CK2, which allows for the specific inhibition of this kinase. Additionally, N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)-2-(difluoromethoxy)benzamide has been shown to have good bioavailability and pharmacokinetics, which makes it a promising drug candidate. However, one limitation is that N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)-2-(difluoromethoxy)benzamide has not been extensively studied in humans, and its safety and efficacy in clinical trials are not yet known.
Future Directions
There are several future directions for research on N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)-2-(difluoromethoxy)benzamide. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, more studies are needed to determine the safety and efficacy of N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)-2-(difluoromethoxy)benzamide in clinical trials. Furthermore, the development of more potent and selective CK2 inhibitors could lead to the discovery of new therapeutic targets for various diseases.
Synthesis Methods
The synthesis of N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)-2-(difluoromethoxy)benzamide involves several steps, starting with the reaction of 4-chloroaniline with chlorosulfonic acid to form 4-chlorobenzenesulfonic acid. The resulting compound is then reacted with 4-aminobenzenesulfonamide to form 4-{[(4-chlorophenyl)amino]sulfonyl}phenylamine. The final step involves the reaction of 4-{[(4-chlorophenyl)amino]sulfonyl}phenylamine with 2-(difluoromethoxy)benzoyl chloride to form N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)-2-(difluoromethoxy)benzamide.
Scientific Research Applications
DCF has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, CK2 is overexpressed and contributes to the proliferation and survival of cancer cells. N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)-2-(difluoromethoxy)benzamide has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer. Inflammation is also associated with CK2 activity, and N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)-2-(difluoromethoxy)benzamide has been shown to have anti-inflammatory effects in various animal models. Additionally, CK2 has been implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, and N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)-2-(difluoromethoxy)benzamide has been shown to have neuroprotective effects in animal models.
properties
IUPAC Name |
N-[4-[(4-chlorophenyl)sulfamoyl]phenyl]-2-(difluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClF2N2O4S/c21-13-5-7-15(8-6-13)25-30(27,28)16-11-9-14(10-12-16)24-19(26)17-3-1-2-4-18(17)29-20(22)23/h1-12,20,25H,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGTSRPVDBIQFLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Cl)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClF2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(4-chlorophenyl)sulfamoyl]phenyl}-2-(difluoromethoxy)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl (6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate](/img/structure/B5799486.png)
![1,6-diethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B5799490.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-nitrobenzamide](/img/structure/B5799493.png)
![3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-methylphenyl)hydrazone]](/img/structure/B5799494.png)





![ethyl 4-amino-8-(4-fluorophenyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B5799568.png)
![2,6-dimethylbenzo-1,4-quinone 4-[O-(4-chlorobenzoyl)oxime]](/img/structure/B5799573.png)
